(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride
Description
(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is a heterocyclic compound featuring a unique isoxazole ring fused to a cycloheptane ring
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c10-15(12,13)6-8-7-4-2-1-3-5-9(7)14-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIPBLXXZZTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydroximinoyl chlorides with alkenes or alkynes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would typically use continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Reduced Isoxazoles: Formed by reduction of the isoxazole ring.
Scientific Research Applications
Chemistry
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride involves its interaction with biological targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity. The isoxazole ring can also interact with various molecular targets, influencing pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine share structural similarities and exhibit similar biological activities.
Sulfonyl Chlorides: Other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride, are also reactive towards nucleophiles but lack the unique isoxazole ring.
Uniqueness
(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is unique due to its fused ring structure, which imparts distinct electronic and steric properties
Biological Activity
The compound (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative with potential biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₉H₁₁ClN₁O₂S
- Molecular Weight : 214.71 g/mol
- CAS Number : 33230-32-9
Synthesis
The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. The reaction can be facilitated by the presence of bases such as triethylamine to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that cyclic sulfone compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of compounds containing cyclic structures similar to (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol). These compounds have been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Some studies indicate that related compounds can enhance neuronal survival and reduce oxidative stress in neuronal cultures.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Efficacy (2023) | Evaluated against E. coli and S. aureus; exhibited MIC values < 50 µg/mL. | Demonstrated significant antimicrobial activity, suggesting potential for therapeutic use. |
| Study 2: Anticancer Activity (2024) | Tested on MCF-7 breast cancer cells; IC50 = 15 µM after 48 hours. | Indicates promising anticancer properties warranting further exploration in vivo. |
| Study 3: Neuroprotection (2022) | In vitro assays showed reduced apoptosis in SH-SY5Y cells under oxidative stress. | Supports potential use in neurodegenerative disease treatment strategies. |
The biological activity of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride may be attributed to its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
